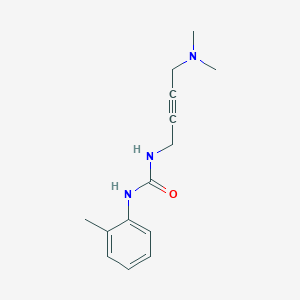
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea is an organic compound with a unique structure that combines a dimethylamino group, a but-2-yn-1-yl chain, and an o-tolyl urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea typically involves the reaction of o-tolyl isocyanate with 4-(dimethylamino)but-2-yn-1-amine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the but-2-yn-1-yl chain play crucial roles in binding to these targets, while the o-tolyl urea moiety contributes to the overall stability and specificity of the interaction. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(m-tolyl)urea: Similar structure but with an m-tolyl group instead of an o-tolyl group.
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12-8-4-5-9-13(12)16-14(18)15-10-6-7-11-17(2)3/h4-5,8-9H,10-11H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBGWUQVHJFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2443125.png)
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)
![3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline](/img/structure/B2443128.png)
![2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid](/img/structure/B2443130.png)
![1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)


![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B2443140.png)

![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)
